Hexapeptide-10: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
Hexapeptide-10: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexapeptide-10, commercially known as Serilesine, is a synthetic peptide that has garnered significant attention in the fields of dermatology and cosmetic science for its remarkable skin-restructuring and firming properties. This hexapeptide, with the amino acid sequence Ser-Ile-Lys-Val-Ala-Val (SIKVAV), is a biomimetic of a sequence derived from the alpha-chain of laminin, a key protein of the dermal-epidermal junction (DEJ).[1][2] The rationale behind its discovery lies in mimicking the biological activity of laminin to reinforce the skin's structural integrity, which naturally degrades with age. This guide provides an in-depth technical overview of the discovery, synthesis rationale, mechanism of action, and biological efficacy of Hexapeptide-10, supported by quantitative data and detailed experimental protocols.
Discovery and Synthesis Rationale
The discovery of Hexapeptide-10 was driven by the understanding that the integrity of the dermal-epidermal junction (DEJ) is crucial for maintaining skin firmness and elasticity. The DEJ is a complex basement membrane zone that anchors the epidermis to the dermis, and its key structural components include laminin-5 and type IV and VII collagen.[3] Laminins are large glycoproteins that play a vital role in cell adhesion, migration, and differentiation.[4] Specifically, the alpha-chain of laminin contains adhesion-promoting sequences that interact with cellular receptors, primarily integrins.
The rationale was to identify a short, stable, and permeable peptide sequence from laminin that could mimic its cell-adhesive properties and stimulate the synthesis of key DEJ components. The sequence Ser-Ile-Lys-Val-Ala-Val was identified as a potent fragment of the laminin alpha-chain responsible for promoting cell adhesion.[1]
The synthesis of Hexapeptide-10 is achieved through Solid-Phase Peptide Synthesis (SPPS), a well-established and efficient method for producing peptides of defined sequence. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is typically employed, which allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. This method ensures high purity and yield of the final peptide product.
Mechanism of Action
Hexapeptide-10 exerts its biological effects by targeting the cellular and molecular components of the dermal-epidermal junction. Its primary mechanism of action involves:
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Stimulation of Laminin-5 and α6-Integrin Synthesis: Hexapeptide-10 has been shown to significantly increase the synthesis of laminin-5 and its cellular receptor, α6-integrin, by both keratinocytes and fibroblasts. Laminin-5 is a crucial component of the anchoring filaments that connect hemidesmosomes in keratinocytes to the underlying basement membrane. α6-integrin is a key component of hemidesmosomes that binds directly to laminin-5.
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Strengthening the Dermal-Epidermal Junction: By promoting the synthesis of these key proteins, Hexapeptide-10 reinforces the structure and integrity of the DEJ. This leads to improved adhesion between the epidermis and the dermis, resulting in firmer and more compact skin.
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Promotion of Cell Proliferation and Adhesion: Hexapeptide-10 stimulates the proliferation of both keratinocytes and fibroblasts. It also enhances cell adhesion, which is essential for tissue regeneration and repair.
Signaling Pathway
The binding of Hexapeptide-10, mimicking laminin-5, to α6β4 integrin on the surface of keratinocytes initiates a downstream signaling cascade. While the complete pathway is still under investigation, evidence suggests the involvement of the Mitogen-Activated Protein Kinase (MAPK) pathway. Activation of the MAPK pathway is known to regulate cell proliferation, differentiation, and survival. The activation of this pathway by Hexapeptide-10 likely contributes to the observed increase in keratinocyte proliferation and the synthesis of DEJ components.
Quantitative Data
The efficacy of Hexapeptide-10 has been demonstrated in both in vitro and in vivo studies. The following tables summarize the key quantitative findings.
| In Vitro Study Parameter | Cell Type | Result | Reference |
| Keratinocyte Proliferation | Human Keratinocytes | +38% | |
| Fibroblast Proliferation | Human Fibroblasts | +75% |
| In Vivo Clinical Study Parameter | Method | Duration | Result | Reference |
| Skin Compactness | Ultrasound Ecography | 54 days | +25% | |
| Skin Smoothness | Ultrasound Ecography | 54 days | +25% |
Experimental Protocols
Solid-Phase Synthesis of Hexapeptide-10 (Ser-Ile-Lys-Val-Ala-Val)
This protocol describes the manual Fmoc-based solid-phase synthesis of Hexapeptide-10.
Materials:
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Fmoc-Val-Wang resin
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Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ile-OH, Fmoc-Ser(tBu)-OH)
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N,N'-Diisopropylcarbodiimide (DIC)
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1-Hydroxybenzotriazole (HOBt)
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20% (v/v) piperidine in dimethylformamide (DMF)
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DMF, Dichloromethane (DCM)
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Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
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Cold diethyl ether
Procedure:
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Resin Swelling: Swell the Fmoc-Val-Wang resin in DMF for 30 minutes in a reaction vessel.
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Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
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Amino Acid Coupling:
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Dissolve the next Fmoc-protected amino acid (Fmoc-Ala-OH), DIC, and HOBt in DMF.
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Add the activated amino acid solution to the resin and shake for 2 hours.
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Monitor the coupling reaction using a ninhydrin test.
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Wash the resin with DMF and DCM.
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Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Val, Lys, Ile, Ser).
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Cleavage and Deprotection: After the final coupling and deprotection, wash the resin and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
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Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
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Characterization: Confirm the identity and purity of the synthesized Hexapeptide-10 using mass spectrometry and analytical HPLC.
In Vitro Cell Proliferation Assay
Materials:
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Human keratinocytes and fibroblasts
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Cell culture medium (e.g., DMEM)
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Fetal bovine serum (FBS)
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Hexapeptide-10 solution
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MTT or WST-1 proliferation assay kit
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96-well plates
Procedure:
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Cell Seeding: Seed human keratinocytes or fibroblasts in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
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Treatment: Replace the medium with a fresh medium containing various concentrations of Hexapeptide-10 (e.g., 0.001% to 0.1%). Include a vehicle control (medium without peptide).
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Incubation: Incubate the cells for 48-72 hours.
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Proliferation Assay: Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
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Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
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Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.
Quantification of Laminin-5 and α6-Integrin Expression (Immunofluorescence)
Materials:
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Human keratinocytes
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Chamber slides
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Hexapeptide-10 solution
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Paraformaldehyde (PFA)
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Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
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Blocking buffer (e.g., 5% BSA in PBS)
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Primary antibodies (anti-laminin-5, anti-α6-integrin)
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Fluorescently labeled secondary antibodies
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DAPI (for nuclear staining)
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Fluorescence microscope
Procedure:
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Cell Culture and Treatment: Culture human keratinocytes on chamber slides and treat with Hexapeptide-10 as described in the proliferation assay.
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Fixation and Permeabilization: Fix the cells with 4% PFA and permeabilize with the permeabilization buffer.
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Blocking: Block non-specific antibody binding with the blocking buffer.
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Antibody Incubation: Incubate the cells with primary antibodies against laminin-5 and α6-integrin overnight at 4°C.
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Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
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Staining and Mounting: Stain the nuclei with DAPI and mount the slides with an anti-fade mounting medium.
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Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the fluorescence intensity to determine the expression levels of laminin-5 and α6-integrin.
Visualizations
Caption: Signaling pathway of Hexapeptide-10 in skin cells.
Caption: Experimental workflow for Solid-Phase Peptide Synthesis of Hexapeptide-10.
